decanoyl-CoA(4-)
Description
Definition and Chemical Identity
Decanoyl-CoA(4−) is a tetraanionic species derived from the deprotonation of decanoyl-CoA, a medium-chain fatty acyl-coenzyme A (CoA) thioester. Its molecular formula is $$ \text{C}{31}\text{H}{50}\text{N}7\text{O}{17}\text{P}_3\text{S}^{4-} $$, with a molecular weight of 917.8 g/mol. Structurally, it comprises a decanoic acid moiety linked via a thioester bond to coenzyme A (CoA), which includes a pantothenate-derived phosphopantetheine group, adenosine diphosphate, and a terminal phosphate group. The IUPAC name is:
$$
\text{S-[2-(3-{[4-({[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy)hydroxyphosphoryl]oxy}-2-hydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyl decanethioate}(4−)
$$
This compound is integral to lipid metabolism, particularly in β-oxidation pathways.
Historical Context in Biochemical Research
Decanoyl-CoA emerged as a critical molecule in mid-20th-century studies on fatty acid metabolism. Early work by Fritz Lipmann on CoA’s role in acetyl transfer reactions laid the groundwork for understanding acyl-CoA derivatives. By the 1990s, research on medium-chain acyl-CoA dehydrogenases (MCADs) revealed decanoyl-CoA’s specificity as a substrate, distinguishing it from long- and short-chain variants. For example, ACAD2, a mitochondrial enzyme, shows peak activity with decanoyl-CoA (850 nmol·min⁻¹·mg⁻¹). These findings underscored its unique biochemical role, bridging gaps between short- and long-chain fatty acid oxidation.
Significance as a Medium-Chain Fatty Acyl-CoA
As a medium-chain acyl-CoA (C10:0), decanoyl-CoA occupies a pivotal position in metabolic pathways:
- β-Oxidation : Serves as a substrate for MCADs, undergoing dehydrogenation to 2-trans-decenoyl-CoA.
- Fatty Acid Biosynthesis : Acts as a primer for elongation cycles in mitochondria and peroxisomes.
- Regulatory Role : Modulates enzyme activity via thioester bond dynamics, influencing energy homeostasis.
Table 1: Substrate Specificity of Acyl-CoA Dehydrogenases
| Enzyme | Preferred Substrate | Activity (nmol·min⁻¹·mg⁻¹) |
|---|---|---|
| ACAD1 | Palmitoyl-CoA (C16) | 20 |
| ACAD2 | Myristoyl-CoA (C14) | 850 |
| ACAD2 | Decanoyl-CoA (C10) | 98% relative activity |
Relationship Between Decanoyl-CoA and Its Conjugate Base Decanoyl-CoA(4−)
Decanoyl-CoA(4−) forms via deprotonation of the phosphate ($$ \text{p}Ka \approx 0.8 $$) and diphosphate ($$ \text{p}Ka \approx 6.4 $$) groups in the CoA moiety. This ionization enhances solubility in aqueous environments, facilitating interaction with enzymes like MCADs. The thiol group of CoA ($$ \text{p}K_a \approx 10.35 $$) remains protonated at physiological pH, preserving the thioester’s reactivity.
Ionization States and Metabolic Implications :
- Protonated Form (Decanoyl-CoA) : Predominates at acidic pH, favoring membrane association.
- Deprotonated Form (Decanoyl-CoA(4−)) : Dominates at neutral-to-alkaline pH, optimizing substrate binding in mitochondrial matrices.
Equation : $$ \text{Decanoyl-CoA} \rightleftharpoons \text{Decanoyl-CoA}(4−) + 4\text{H}^+ $$
Properties
Molecular Formula |
C31H50N7O17P3S-4 |
|---|---|
Molecular Weight |
917.8 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-decanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/p-4/t20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
CNKJPHSEFDPYDB-HSJNEKGZSA-J |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Role and Metabolism
Decanoyl-CoA(4-) is derived from decanoic acid and plays a crucial role as a substrate in fatty acid metabolism. It is involved in the synthesis and degradation of medium-chain fatty acids, which are essential for energy production and cellular functions.
- Fatty Acid Oxidation : Decanoyl-CoA(4-) participates in the β-oxidation pathway, where it undergoes enzymatic reactions to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production. Research has demonstrated that enzymes like acyl-CoA synthetase and acyl-CoA dehydrogenases utilize decanoyl-CoA(4-) as a substrate for metabolic processes .
- Enzymatic Reactions : Studies have shown that specific enzymes preferentially utilize decanoyl-CoA(4-) over other acyl-CoA substrates. For instance, the enzyme FabX from Helicobacter pylori has been identified to preferentially catalyze reactions involving decanoyl-ACP and decanoyl-CoA, highlighting its importance in bacterial fatty acid biosynthesis .
Therapeutic Implications
The implications of decanoyl-CoA(4-) extend into therapeutic areas, particularly in metabolic disorders and cancer research.
- Metabolic Disorders : Deficiencies in enzymes that metabolize acyl-CoAs, including decanoyl-CoA(4-), can lead to various metabolic disorders. Understanding the metabolism of decanoyl-CoA(4-) can aid in developing treatments for conditions such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a disorder affecting fatty acid oxidation .
- Cancer Research : Recent studies have implicated acyl-CoA synthetase-4 (ACSL4) in drug resistance mechanisms in breast cancer. ACSL4's interaction with fatty acids, including those derived from decanoyl-CoA(4-), may influence lipid metabolism and contribute to the survival of cancer cells under therapeutic stress . Targeting ACSL4 could restore drug sensitivity in resistant tumors, suggesting a potential therapeutic avenue involving decanoyl-CoA(4-) metabolism.
Case Study 1: Inflammatory Response Modulation
Research has indicated that long-chain acyl-CoA synthetase 4 (ACSL4) plays a role in inflammatory responses by modulating lipid mediator synthesis from arachidonic acid (AA). The presence of decanoyl-CoA(4-) may influence this process by altering the availability of fatty acyl substrates for incorporation into phospholipids, impacting inflammation during immune responses .
Case Study 2: Bacterial Metabolism
In Escherichia coli, decanoyl-CoA(4-) has been identified as a critical metabolite influencing various metabolic pathways. Studies have shown that it acts as a signaling molecule that can affect gene expression related to fatty acid metabolism, thus playing a role in bacterial adaptation to environmental changes .
Chemical Reactions Analysis
β-Oxidation Reactions
Decanoyl-CoA(4-) undergoes β-oxidation in mitochondria and peroxisomes to generate acetyl-CoA units. Key enzymes and reactions include:
Dehydrogenation by Acyl-CoA Dehydrogenases
-
Reaction :
Decanoyl-CoA(4-) + FAD → (2E)-Decenoyl-CoA + FADH₂ -
Enzymes :
-
Mechanism :
FAD-dependent removal of hydrogen atoms from C2 and C3 positions, forming a trans-α,β-unsaturated enoyl-CoA intermediate.
Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolases
-
Reaction :
Decanoyl-CoA(4-) + Acetyl-CoA → 3-Oxododecanoyl-CoA + CoA -
Enzymes :
-
Role :
Extends the fatty acid chain during elongation or prepares intermediates for further β-oxidation cycles.
Participation in 4-Hydroxy Acid (4-HA) Catabolism
Recent studies reveal decanoyl-CoA(4-) derivatives are processed by atypical acyl-CoA dehydrogenases (ACADs) in specialized pathways:
4-Hydroxyacyl-CoA Phosphorylation
-
Reaction :
4-Hydroxydecanoyl-CoA + ATP → 4-Phosphodecanoyl-CoA + ADP -
Outcome :
Phosphorylation at the 4-OH position primes the substrate for dehydrogenation.
Dehydrogenation by ACAD10/11
-
Reaction :
4-Phosphodecanoyl-CoA + FAD → 2-Decenoyl-CoA + FADH₂ + Phosphate -
Mechanism :
ACAD10/11 utilize redox-active FAD to eliminate the phosphate group, forming a conventional enoyl-CoA intermediate compatible with β-oxidation .
Microsomal Elongation
-
Reaction :
Decanoyl-CoA(4-) + Malonyl-CoA → Dodecanoyl-CoA + CO₂
Enzymatic Interactions and Kinetic Data
| Enzyme | Reaction Type | Km (µM) | Vmax (nmol/min/mg) | Cofactor | Source |
|---|---|---|---|---|---|
| ACADM | Dehydrogenation | 12.4 | 850 | FAD | |
| ACAA2 | Thiolysis | 8.9 | 320 | CoA | |
| ACAD10 | 4-HA Phosphorylation | 6.7 | 110 | ATP |
Structural Determinants of Reactivity
The tetraanionic form of decanoyl-CoA(4-) enhances solubility and binding to enzyme active sites. Key structural features include:
Preparation Methods
Ethyl Chloroformate-Mediated Coupling
A widely adopted method involves the condensation of decanoic acid with coenzyme A (CoA) using ethyl chloroformate as the activating agent. This approach, detailed in a synthetic protocol by the Royal Society of Chemistry, proceeds via a three-step mechanism:
- Activation of Decanoic Acid : Decanoic acid is treated with ethyl chloroformate in the presence of triethylamine, forming a mixed anhydride intermediate.
- Nucleophilic Attack by CoA : The thiol group of CoA attacks the electrophilic carbonyl carbon of the mixed anhydride, displacing the ethyl carbonate leaving group.
- Deprotonation : Under basic conditions, the phosphate and diphosphate hydroxyl groups of the resulting decanoyl-CoA undergo deprotonation to yield the tetraanionic species (decanoyl-CoA(4-)).
Key reaction parameters include:
ATP-Dependent Enzymatic Synthesis
In biological systems, decanoyl-CoA(4-) is synthesized via acyl-CoA synthetase (ACS)-catalyzed reactions. This method leverages ATP hydrolysis to activate decanoic acid:
$$
\text{Decanoic acid} + \text{CoA} + \text{ATP} \xrightarrow{\text{ACS}} \text{Decanoyl-CoA(4-)} + \text{AMP} + \text{PP}_i
$$
Optimization Insights :
- pH : Optimal activity occurs at pH 7.5–8.5, with Tris-HCl or HEPES buffers preferred.
- Cofactors : Mg²⁺ (5–10 mM) is essential for ATP binding and catalysis.
- Kinetics : The $$ K_m $$ for decanoic acid ranges from 2.0–4.0 μM in bovine liver extracts.
Isotopic Labeling Strategies
Deuterium-Labeled Decanoyl-CoA(4-)
For metabolic tracer studies, 2,2-[²H₂]-decanoyl-CoA(4-) is synthesized via:
- Alkylation of Diethyl Malonate : Reaction with 1-bromooctane in DMF yields 2-octylmalonate.
- Acid-Catalyzed Deuterium Exchange : Prolonged reflux with ²HCl/²H₂O introduces deuterium at the α-position.
- Decarboxylation and Coupling : Hydrolysis followed by CoA conjugation produces the labeled product (51% yield).
¹³C-Labeled Derivatives
2-[¹³C]-decanoyl-CoA(4-) is prepared using ¹³C-enriched diethyl malonate. Key steps include:
- Isotopic Malonate Synthesis : ¹³C-labeled diethyl malonate is alkylated with 1-bromooctane.
- CoA Activation : Ethyl chloroformate mediates coupling to CoA, achieving 59% radiochemical purity.
Enzymatic Modification and Substrate Specificity
Acyl-CoA Oxidase Catalysis
Acyl-CoA oxidase (ACOD) from Arthrobacter sp. oxidizes decanoyl-CoA(4-) to 2,3-dehydrodecanoyl-CoA with 73% relative activity compared to tetradecanoyl-CoA (99%).
Catalytic Efficiency :
| Substrate | $$ K_m $$ (μM) | $$ V_{max} $$ (μmol/min/mg) |
|---|---|---|
| Decanoyl-CoA(4-) | 2.0 | 20.1 |
| Palmitoyl-CoA | 3.8 | 18.9 |
Stereochemical Control in Deuterated Products
Incubation of decanoyl-CoA(4-) with α-methylacyl-CoA racemase (AMACR) results in stereospecific deuterium incorporation. Analysis via chiral mandelate esters reveals >95% enantiomeric excess for the (R)-configured product.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
- UV-Vis : $$ \lambda_{max} = 260 \, \text{nm} $$ ($$ \varepsilon = 16,000 \, \text{M}^{-1}\text{cm}^{-1} $$) confirms CoA moiety integrity.
- NMR : $$ ^1\text{H} $$ NMR (600 MHz, D₂O): δ 0.88 (t, 3H, CH₃), 1.25 (m, 12H, CH₂), 2.35 (t, 2H, C=OCH₂).
Challenges and Optimization Strategies
Side Reaction Mitigation
Scalability Issues
Large-scale production faces hurdles due to:
- CoA Cost : CoA constitutes >60% of raw material expenses in chemical synthesis.
- Product Stability : Lyophilization at −80°C with trehalose (10% w/v) extends shelf life to 12 months.
Emerging Biotechnological Approaches
Recombinant Enzyme Systems
E. coli expressing acyl-CoA synthetase (FadD) produces decanoyl-CoA(4-) at 8.2 g/L in fed-batch fermentations, reducing reliance on chemical synthesis.
Cell-Free Metabolic Engineering
Combining ACS, ACOD, and cofactor regeneration systems achieves 92% conversion of decanoic acid to decanoyl-CoA(4-) in 6 hours, enabling continuous production.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying decanoyl-CoA(4-) in biological samples?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high-sensitivity detection, coupled with tandem MS (MS/MS) for fragmentation patterns specific to acyl-CoA derivatives. Nuclear magnetic resonance (NMR) spectroscopy (e.g., P and H NMR) can confirm the phosphate and acyl chain structure. Cross-reference retention times and spectral data with authenticated standards or databases like SciFinder or Reaxys to validate identity .
Q. How can researchers quantify decanoyl-CoA(4-) levels in metabolic flux studies?
- Methodological Answer : Employ stable isotope-labeled internal standards (e.g., C-labeled decanoyl-CoA) to correct for matrix effects during LC-MS analysis. Optimize extraction protocols (e.g., acidic methanol/water mixtures) to stabilize labile CoA esters. Normalize concentrations to protein content or cell counts, and validate with calibration curves spanning physiologically relevant ranges (0.1–100 µM) .
Q. What are the key metabolic pathways involving decanoyl-CoA(4-)?
- Methodological Answer : Decanoyl-CoA(4-) participates in mitochondrial β-oxidation of medium-chain fatty acids and serves as a substrate for acyltransferase enzymes in lipid biosynthesis. To map its role, use isotope tracing (e.g., C-labeled decanoyl-CoA) in cell lysates or purified enzyme assays. Pair with genetic knockout models (e.g., siRNA targeting acyl-CoA dehydrogenases) to assess pathway dependency .
Advanced Research Questions
Q. How can experimental design address contradictions in decanoyl-CoA(4-) enzyme kinetics across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (pH, ionic strength) or enzyme sources (recombinant vs. native). Standardize protocols using ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) . Perform kinetic assays at multiple substrate concentrations (0.5–5× ) and validate with statistical models (e.g., Michaelis-Menten nonlinear regression). Compare results against structurally analogous acyl-CoAs (e.g., octanoyl-CoA) to isolate chain-length specificity .
Q. What strategies resolve conflicting data on decanoyl-CoA(4-)’s role in lipid droplet dynamics?
- Methodological Answer : Use live-cell imaging with fluorescent acyl-CoA probes (e.g., BODIPY-labeled derivatives) to track subcellular localization. Integrate multi-omics data (proteomics, lipidomics) to identify interacting partners (e.g., acyl-CoA-binding proteins). Control for off-target effects by repeating experiments in acyl-CoA synthetase-deficient cell lines .
Q. How can researchers optimize synthesis protocols for novel decanoyl-CoA(4-) analogs?
- Methodological Answer : Design analogs using ChemDraw to modify the acyl chain (e.g., deuterated or fluorinated variants). Validate synthetic routes via H/C NMR and high-resolution MS. Assess stability under physiological conditions (pH 7.4, 37°C) using time-course LC-MS. Cross-check purity (>95%) with orthogonal methods (HPLC-UV, enzymatic activity assays) .
Q. What statistical approaches are recommended for analyzing decanoyl-CoA(4-)-dependent metabolic perturbations?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to untargeted metabolomics datasets. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for targeted assays. For small sample sizes, employ non-parametric tests (Mann-Whitney U) and report effect sizes with 95% confidence intervals. Validate findings via pathway enrichment tools (KEGG, MetaCyc) .
Methodological Considerations
- Data Integrity : Adhere to ALCOA guidelines for traceability, especially in multi-institutional studies .
- Instrument Calibration : Regularly validate MS and NMR instruments with certified reference materials (e.g., NIST SRM 1950) .
- Replication : Include biological and technical replicates (n ≥ 3) to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
